HyNic-PEG4-alkyne
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Overview
Description
HyNic-PEG4-alkyne is a cleavable linker containing four units of polyethylene glycol (PEG) used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent that contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
HyNic-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of hydrazinonicotinamide (HyNic) and polyethylene glycol (PEG) units. The alkyne group is introduced through a final step involving the coupling of an alkyne-containing reagent .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes the following steps:
- Synthesis of intermediate compounds.
- Coupling of HyNic and PEG units.
- Introduction of the alkyne group.
- Purification and quality control .
Chemical Reactions Analysis
Types of Reactions
HyNic-PEG4-alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.
Major Products
The major products of the CuAAC reaction involving this compound are triazole-linked conjugates, which are stable and suitable for various applications in bioconjugation and drug delivery .
Scientific Research Applications
HyNic-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
HyNic-PEG4-alkyne exerts its effects through the formation of stable triazole linkages via copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The molecular targets and pathways involved include the azide and alkyne groups, which react to form the triazole linkage .
Comparison with Similar Compounds
Similar Compounds
HyNic-PEG2-alkyne: Contains two units of polyethylene glycol.
HyNic-PEG6-alkyne: Contains six units of polyethylene glycol.
Azide-PEG4-alkyne: Contains an azide group instead of HyNic.
Uniqueness
HyNic-PEG4-alkyne is unique due to its optimal length of four polyethylene glycol units, providing a balance between solubility and stability. Its cleavable nature and efficient click chemistry reactivity make it highly suitable for bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C20H30N4O5 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(2-propan-2-ylidenehydrazinyl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H30N4O5/c1-4-8-26-10-12-28-14-15-29-13-11-27-9-7-21-20(25)18-5-6-19(22-16-18)24-23-17(2)3/h1,5-6,16H,7-15H2,2-3H3,(H,21,25)(H,22,24) |
InChI Key |
WJVXRHOIVDGQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCC#C)C |
Origin of Product |
United States |
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